Lappaconitine diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

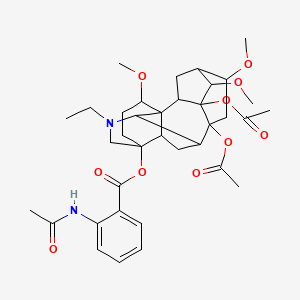

Lappaconitine diacetate is a diterpenoid alkaloid derived from the roots of Aconitum sinomontanum Nakai. It is known for its extensive bioactivities, including analgesic, anti-inflammatory, anti-arrhythmic, and anti-epileptic properties . This compound has been used in traditional Chinese medicine for over 30 years to treat various types of pain, including cancer-related pain, postoperative pain, and neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lappaconitine diacetate can be synthesized through various chemical reactions. One common method involves the hydrolysis of lappaconitine in acidic solutions. For instance, hydrolysis in sulfuric acid (H₂SO₄) can produce N-deacetyllappaconitine . Another method involves the reaction of lappaconitine with organic or inorganic acids to form different derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of lappaconitine from the roots of Aconitum sinomontanum Nakai, followed by chemical modification to produce the diacetate form. The extraction process usually involves solvent extraction, followed by purification using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Lappaconitine diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with acids to form different salt forms, such as lappaconitine hydrobromide .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and organic acids. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is formed .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives such as N-deacetyllappaconitine and lappaconitine hydrobromide. These derivatives have been studied for their enhanced pharmacological properties .

Scientific Research Applications

Lappaconitine diacetate has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various derivatives with potential therapeutic effects . In biology and medicine, it has been extensively studied for its analgesic, anti-inflammatory, and anti-arrhythmic properties . Additionally, it has shown potential in treating neuropathic and cancer-related pain . In the industry, this compound is used in the formulation of pain relief medications .

Mechanism of Action

The mechanism of action of lappaconitine diacetate involves the blockade of beta-adrenergic receptors and potassium channels . It also stimulates the expression of spinal dynorphin A, which contributes to its analgesic effects . Molecular docking studies have shown that this compound can bind to the voltage-gated sodium channel NaV1.5, further elucidating its mechanism of action .

Comparison with Similar Compounds

Lappaconitine diacetate is unique compared to other diterpenoid alkaloids due to its specific pharmacological properties and lower toxicity. Similar compounds include N-deacetyllappaconitine and lappaconine, which also exhibit analgesic and anti-arrhythmic activities . this compound has been shown to have a more favorable safety profile and enhanced therapeutic effects .

Properties

CAS No. |

138729-51-8 |

|---|---|

Molecular Formula |

C36H48N2O10 |

Molecular Weight |

668.8 g/mol |

IUPAC Name |

(3,8-diacetyloxy-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate |

InChI |

InChI=1S/C36H48N2O10/c1-8-38-18-33(48-32(42)22-11-9-10-12-25(22)37-19(2)39)14-13-29(44-6)35-27(33)16-24(30(35)38)34(46-20(3)40)17-26(43-5)23-15-28(35)36(34,31(23)45-7)47-21(4)41/h9-12,23-24,26-31H,8,13-18H2,1-7H3,(H,37,39) |

InChI Key |

JPENFIXEWVYNHG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)OC(=O)C)OC)OC(=O)C)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)

![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)